molecular formula C16H12N4O2S B5569490 2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE

2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE

Cat. No.: B5569490
M. Wt: 324.4 g/mol
InChI Key: AGGRXXUFSFJSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-13(11-8-17-12-5-2-1-4-10(11)12)9-23-16-18-15(19-20-16)14-6-3-7-22-14/h1-8,17H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRXXUFSFJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NNC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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